1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound with significant applications in scientific research and industry. This compound features a unique structure that includes a dioxoisoindole moiety and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting with the formation of the isoindole core One common approach is the reaction of phthalic anhydride with an appropriate amine under controlled conditions to form the dioxoisoindole structure
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and minimize human error. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Derivatives with various functional groups, including alkyl and aryl groups.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(tert-butoxy)carbonyl]amino]acetate: A closely related compound with a similar structure but different functional groups.
2-(2,3-Dihydro-1,3-dioxo-1H-isoindol-2-yl)ethylamine: Another isoindole derivative with an amino group in place of the carboxylate group.
Uniqueness: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}propanoate stands out due to its tert-butoxycarbonyl-protected amino group, which provides stability and versatility in chemical reactions. This feature makes it particularly useful in synthetic chemistry and drug development compared to similar compounds.
Properties
CAS No. |
2248301-51-9 |
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Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-9-8-12(19)24-18-13(20)10-6-4-5-7-11(10)14(18)21/h4-7H,8-9H2,1-3H3,(H,17,22) |
InChI Key |
NOWJEGXNZHENKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
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